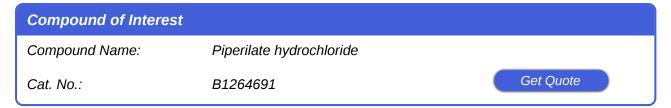


Structural Analogs of Piperilate Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of **Piperilate hydrochloride**, a muscarinic acetylcholine receptor antagonist. The document focuses on the structure-activity relationships (SAR), quantitative pharmacological data, and relevant experimental methodologies for researchers in drug discovery and development.

Introduction to Piperilate Hydrochloride

Piperilate hydrochloride, with the chemical name 2-(1-piperidinyl)ethyl 2-hydroxy-2,2-diphenylacetate hydrochloride, is an anticholinergic agent. Its therapeutic effects are primarily mediated by the blockade of muscarinic acetylcholine receptors. The core structure of Piperilate consists of a benzilic acid moiety esterified with a 2-(1-piperidinyl)ethanol side chain. Understanding the structural modifications of this core that influence its pharmacological activity is crucial for the design of novel muscarinic receptor antagonists with improved potency and selectivity.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs of Piperilate has revealed key determinants for muscarinic receptor affinity and selectivity. Modifications have been explored on both the benzilic acid portion and the piperidine ring.



Modifications of the Acyl Moiety

The diphenylacetyl group of Piperilate is a critical feature for its anticholinergic activity. Structure-activity relationship studies on related tropinyl and piperidinyl esters have shown that the size and electronic character of the acyl side chain significantly influence inhibitory activities at M2 and M3 muscarinic receptors. For M2 receptors, both the size and the electronic character of the side chain are important, accounting for up to 92% of the inhibitory activity. In contrast, M3-inhibitory activities are mainly influenced by the electronic nature of the side chain, with electron-withdrawing groups generally favoring higher activity[1].

Modifications of the Piperidine Ring and N-Substituents

The piperidine moiety and its N-substituent play a crucial role in the interaction with muscarinic receptors. The basicity of the piperidine nitrogen is important for activity. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the introduction of a bulky moiety at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced anti-acetylcholinesterase activity, a related target in the cholinergic system[2].

Quantitative Data for Piperilate Analogs

The following table summarizes the muscarinic receptor binding affinities for a selection of structural analogs of Piperilate. The data is presented to facilitate comparison of the pharmacological profiles of these compounds.



Compound	Structure	Receptor Subtype	Binding Affinity (Ki, nM)	Selectivity	Reference
Piperilate	2-(1- piperidinyl)et hyl 2- hydroxy-2,2- diphenylaceta te	M1, M2, M3, M4, M5	Data not available in a comparative format	Non-selective	
14a	N-(2-(3-((1- (cyclohexylm ethyl)-3- piperidinyl)m ethylamino)-3 - oxopropyl)am ino-2- oxoethyl)-3,3, 3- triphenylpropi onamide	M3	0.31	M1/M3 = 380- fold, M2/M3 = 98-fold, M4/M3 = 45- fold, M5/M3 = 120-fold	[3]
Caramiphen	1- Phenylcyclop entane-1- carboxylic acid 2- (diethylamino)ethyl ester	M1	1.2	M1 selective (26-fold over M2)	[4]
p-Nitro- caramiphen	p-Nitro- phenylcyclop entane-1- carboxylic acid 2- (diethylamino)ethyl ester	M1	5.52	M1 selective	[4]



p-lodophenylcyclop
entane-1caramiphen

caramiphen

p-lodo(diethylamino
)ethyl ester

Experimental Protocols Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.

Materials:

- Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
- Non-specific binding control: Atropine (1 μM).
- Assay buffer: Phosphate buffered saline (PBS), pH 7.4.
- Test compounds at various concentrations.
- Glass fiber filters.
- Scintillation counter.

Procedure:

 Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.



- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of atropine.
- After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
- The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.
- The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki =
 IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
 constant.

Functional Antagonism Assay (Schild Analysis)

Objective: To determine the potency (pA2 value) of a competitive antagonist.

Materials:

- Isolated tissue preparation expressing the target muscarinic receptor subtype (e.g., guinea pig ileum for M3 receptors).
- Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
- Agonist (e.g., carbachol or acetylcholine).
- Antagonist (test compound) at various concentrations.
- Isotonic transducer and data acquisition system.

Procedure:

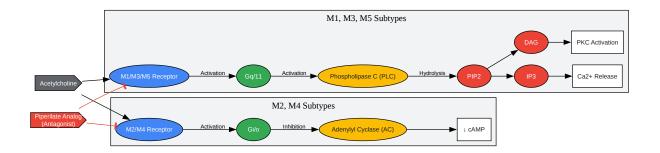


- Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.
- Obtain a cumulative concentration-response curve for the agonist.
- Wash the tissue and allow it to recover.
- Incubate the tissue with a known concentration of the antagonist for a predetermined period.
- Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
- Repeat steps 3-5 with increasing concentrations of the antagonist.
- The concentration-response curves for the agonist in the presence of a competitive antagonist should show a parallel rightward shift.
- Calculate the dose ratio (DR) for each antagonist concentration, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
- Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
- The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[5][6]

Signaling Pathways and Experimental Workflows Muscarinic Receptor Signaling Pathway

Piperilate and its analogs act as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.





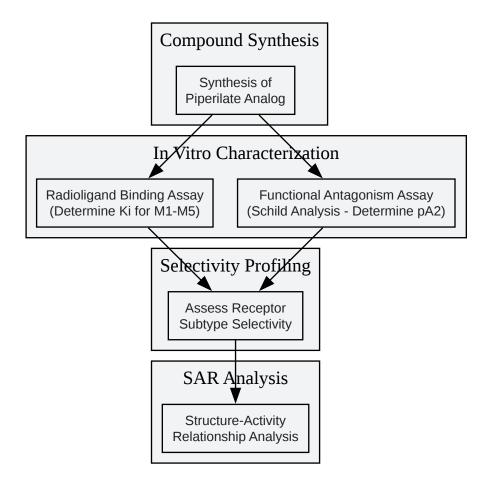
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Muscarinic receptor signaling pathways.

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for the characterization of a novel Piperilate analog as a muscarinic receptor antagonist.





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Workflow for muscarinic antagonist characterization.

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